Tert-butyl 2-(4-hydroxyphenyl)acetate
Overview
Description
Tert-butyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a tert-butyl ester group attached to a phenyl ring substituted with a hydroxy group at the para position. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions often involves the hydroxyphenyl group, which can form hydrogen bonds with biomolecules, influencing their function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-hydroxyphenyl)acetate typically involves the esterification of 4-hydroxyphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated phenyl acetates
Scientific Research Applications
Tert-butyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant activity.
Industry: It is used as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)acetate involves its ability to donate hydrogen atoms from the hydroxy group, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is attributed to the phenolic structure of the compound, which allows it to interact with reactive oxygen species and other free radicals .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-hydroxyphenyl acetate: This compound is similar in structure but has additional tert-butyl groups, enhancing its steric hindrance and stability.
4-Hydroxyphenylacetic acid: Lacks the tert-butyl ester group, making it less hydrophobic and less stable compared to tert-butyl 2-(4-hydroxyphenyl)acetate.
Uniqueness: this compound is unique due to its combination of a phenolic hydroxy group and a tert-butyl ester group, which imparts both antioxidant properties and enhanced stability. This makes it particularly useful in applications requiring both chemical stability and antioxidant activity.
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxyphenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDLOYUAYPSNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16010-88-1 | |
Record name | tert-butyl 2-(4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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